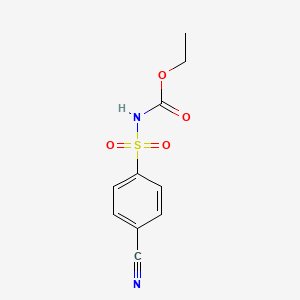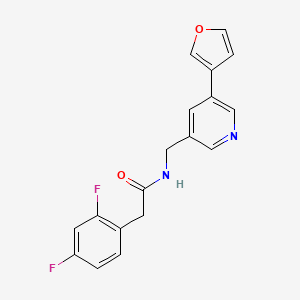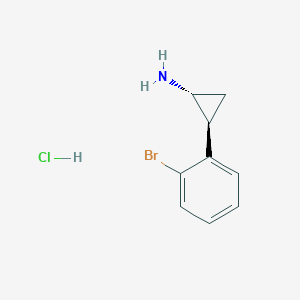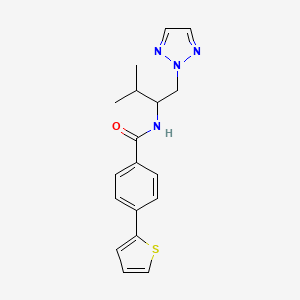
ethyl N-(4-cyanophenyl)sulfonylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(4-cyanophenyl)sulfonylcarbamate, commonly known as E-64, is a chemical compound that has been widely used in scientific research due to its ability to inhibit cysteine proteases. This compound was first synthesized in 1975 by Hirata and Ueno, and since then, it has been used in various studies to understand the role of cysteine proteases in different biological processes.
作用機序
E-64 inhibits cysteine proteases by irreversibly binding to the active site of these enzymes. The sulfonyl carbamate group of E-64 reacts with the thiol group of the cysteine residue in the active site, forming a covalent bond and blocking the enzymatic activity.
Biochemical and Physiological Effects:
E-64 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various cysteine proteases, such as cathepsin B, cathepsin L, and papain. These enzymes play a crucial role in the degradation of proteins, and their inhibition can lead to the accumulation of proteins in cells.
実験室実験の利点と制限
One of the main advantages of using E-64 in lab experiments is its high specificity for cysteine proteases. This compound has been found to be highly effective in inhibiting these enzymes, making it an important tool in studying their function. However, E-64 has some limitations as well. It can only inhibit cysteine proteases that have an active site containing a thiol group, and it may not be effective against other types of proteases.
将来の方向性
There are several future directions for the use of E-64 in scientific research. One area of interest is the study of the role of cysteine proteases in cancer. Cysteine proteases have been found to play a crucial role in tumor growth and metastasis, and the inhibition of these enzymes could be a potential therapeutic strategy for cancer treatment. Another area of interest is the study of the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Cysteine proteases have been found to be involved in the degradation of proteins that accumulate in the brain in these diseases, and their inhibition could be a potential therapeutic strategy. Finally, there is also interest in the development of new inhibitors of cysteine proteases that are more potent and selective than E-64.
合成法
E-64 can be synthesized through a multi-step process that involves the reaction of ethyl carbamate with p-nitrobenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with zinc dust and hydrochloric acid. The final product is obtained through the reaction of this intermediate with cyanogen bromide.
科学的研究の応用
E-64 has been extensively used in scientific research to study the role of cysteine proteases in different biological processes. Cysteine proteases are enzymes that play a crucial role in various physiological and pathological processes, such as protein degradation, apoptosis, and immune response. E-64 has been found to inhibit these enzymes, making it an important tool in studying their function.
特性
IUPAC Name |
ethyl N-(4-cyanophenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-2-16-10(13)12-17(14,15)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJUWXCHOPTBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(tert-butyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2500228.png)


![Ethyl 2-[1-(2,6-difluorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2500236.png)
![2-chloro-1-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2500237.png)


![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)
![6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2500244.png)
![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)